molecular formula C12H6Cl4 B1597309 2,2',3,4-Tetrachlorobiphenyl CAS No. 52663-59-9

2,2',3,4-Tetrachlorobiphenyl

Cat. No.: B1597309
CAS No.: 52663-59-9
M. Wt: 292 g/mol
InChI Key: SEWHDNLIHDBVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,3,4-Tetrachlorobiphenyl: is one of the many polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability, non-flammability, and insulating properties. their production was banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Biochemical Analysis

Biochemical Properties

2,2’,3,4-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly through its interactions with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the estrogen receptor, where it binds and disrupts normal hormone signaling . This compound also interacts with the aryl hydrocarbon receptor, leading to altered gene expression and enzyme activity, particularly in the cytochrome P450 family . These interactions can result in changes in cellular proliferation and differentiation, highlighting the compound’s impact on biochemical pathways.

Cellular Effects

2,2’,3,4-Tetrachlorobiphenyl has profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in granulocytic HL-60 cells, 2,2’,3,4-Tetrachlorobiphenyl increases the expression of cyclooxygenase-2 (COX-2) and enhances degranulation . This compound also affects the circadian clock by inhibiting the expression of the core circadian component PER1 . These cellular effects underscore the compound’s potential to disrupt normal cellular functions and contribute to various health issues.

Molecular Mechanism

The molecular mechanism of 2,2’,3,4-Tetrachlorobiphenyl involves several pathways. It binds to the aryl hydrocarbon receptor, leading to the induction of hepatic Phase I and Phase II enzymes, particularly those in the cytochrome P450 family . This binding disrupts normal cell function by altering the transcription of genes involved in detoxification and metabolism. Additionally, 2,2’,3,4-Tetrachlorobiphenyl can inhibit or activate enzymes, further influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,4-Tetrachlorobiphenyl change over time. The compound is known for its stability and resistance to degradation, which means its effects can persist for extended periods . Studies have shown that exposure to this compound can lead to long-term changes in cellular function, including alterations in enzyme activity and gene expression . These temporal effects highlight the importance of understanding the long-term impact of 2,2’,3,4-Tetrachlorobiphenyl in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2,2’,3,4-Tetrachlorobiphenyl vary with different dosages in animal models. At lower doses, the compound may cause subtle changes in cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including disruptions in endocrine function and reproductive health . These dosage-dependent effects underscore the importance of careful monitoring and regulation of exposure to 2,2’,3,4-Tetrachlorobiphenyl.

Metabolic Pathways

2,2’,3,4-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with enzymes in the cytochrome P450 family . These interactions can lead to the formation of hydroxylated metabolites, which may have different biological activities and toxicities compared to the parent compound . Understanding these metabolic pathways is crucial for assessing the compound’s overall impact on health and the environment.

Transport and Distribution

Within cells and tissues, 2,2’,3,4-Tetrachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins . The compound tends to accumulate in lipid-rich tissues, such as adipose tissue, due to its lipophilic nature . This distribution pattern can influence the compound’s localization and accumulation, affecting its overall toxicity and persistence in the body.

Subcellular Localization

The subcellular localization of 2,2’,3,4-Tetrachlorobiphenyl is primarily in the endoplasmic reticulum and mitochondria . These organelles are critical for the compound’s activity and function, as they are involved in the metabolism and detoxification processes. The localization of 2,2’,3,4-Tetrachlorobiphenyl in these organelles can lead to morphological changes and disruptions in normal cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’,3,4-Tetrachlorobiphenyl can be synthesized through various chlorination processes. One common method involves the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled temperature and pressure conditions to achieve the desired chlorination pattern .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4-Tetrachlorobiphenyl, involved the chlorination of biphenyl in large reactors. The process was optimized to produce specific PCB congeners by controlling the reaction conditions, such as temperature, pressure, and the amount of chlorine gas used .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,4-Tetrachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 2,3,4,4’-Tetrachlorobiphenyl
  • 3,3’,4,4’-Tetrachlorobiphenyl
  • 2,2’,4,4’-Tetrachlorobiphenyl

Comparison: 2,2’,3,4-Tetrachlorobiphenyl is unique in its specific chlorination pattern, which influences its chemical properties and biological effects. Compared to other tetrachlorobiphenyls, it may have different rates of degradation, bioaccumulation, and toxicity. For example, 3,3’,4,4’-Tetrachlorobiphenyl is known for its coplanar structure, which makes it more toxic and persistent in the environment .

Properties

IUPAC Name

1,2,3-trichloro-4-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-4-2-1-3-7(9)8-5-6-10(14)12(16)11(8)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWHDNLIHDBVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073535
Record name 2,2',3,4-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-59-9
Record name 2,2',3,4-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16K551K7PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,4-Tetrachlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2,2',3,4-Tetrachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,2',3,4-Tetrachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,2',3,4-Tetrachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,2',3,4-Tetrachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,2',3,4-Tetrachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.